Streptose - 13008-73-6

Streptose

Catalog Number: EVT-1569932
CAS Number: 13008-73-6
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Streptose is a deoxypentose. It derives from an aldehydo-L-lyxose.
Source and Classification

Streptose is sourced from the fermentation processes involving Streptomyces griseus, where it is synthesized from D-glucose through a series of biochemical reactions. This compound falls under the classification of carbohydrates, more specifically as a deoxysugar due to the absence of an oxygen atom in its structure compared to typical sugars.

Synthesis Analysis

Methods and Technical Details

The synthesis of streptose can be achieved through both natural biosynthetic pathways and chemical synthesis. The biosynthetic route involves the enzymatic conversion of D-glucose into streptose via specific glycosyltransferases in Streptomyces griseus .

In laboratory settings, synthetic methods include:

  • Acetylation: Utilizing acetic anhydride to modify hydroxyl groups.
  • Hydrolysis: Breaking down derivatives to yield streptose.
  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is often employed for purification and analysis .

Technical Steps

  1. Fermentation: Culturing Streptomyces griseus to produce streptomycin.
  2. Isolation: Extracting streptose from the fermentation broth.
  3. Purification: Employing chromatographic techniques to isolate pure streptose.
Molecular Structure Analysis

Structure and Data

The molecular formula of streptose is C6H12O5C_6H_{12}O_5. Its structure features:

  • A furanose ring configuration.
  • Hydroxyl groups at specific positions that contribute to its reactivity and biological activity.

Structural Representation

The stereochemistry of streptose can be represented as follows:

Structure  2 deoxy D streptofuranose \text{Structure }\text{ 2 deoxy D streptofuranose }

This configuration is essential for its interaction with ribosomal RNA during protein synthesis inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

Streptose undergoes various chemical reactions that are significant for its function:

  • Glycosylation Reactions: Involving the formation of glycosidic bonds with amino groups in proteins.
  • Reductive Reactions: Such as reduction with sodium borohydride, yielding derivatives like dihydrostreptomycin .

Key Reactions

  1. Formation of Glycosidic Bonds: Essential for antibiotic activity.
  2. Modification Reactions: Including oxidation and reduction processes that alter its functional groups.
Mechanism of Action

Process and Data

The mechanism by which streptose exerts its effects involves:

  • Binding to the ribosomal RNA in bacteria, disrupting protein synthesis.
  • Inhibition of translocation during translation, leading to bacterial cell death.

This action is particularly effective against Gram-negative bacteria, making streptomycin a valuable antibiotic .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.

Chemical Properties

  • pH Stability: Stable within a pH range of 4-7.
  • Melting Point: Typically around 160 °C.

Relevant data indicates that these properties facilitate its use in pharmaceutical formulations .

Applications

Scientific Uses

Streptose has significant applications in:

  • Antibiotic Production: As a key component in the synthesis of streptomycin.
  • Research: Utilized in studies investigating bacterial resistance mechanisms and antibiotic efficacy.
  • Pharmaceutical Development: Integral in developing new aminoglycoside antibiotics through structural modifications.
Introduction to Streptose: Biological Context and Significance

Streptose in the Context of Microbial Secondary Metabolites

Within the diverse chemical landscape of microbial secondary metabolites, streptose occupies a specialized niche as a defining structural element exclusive to streptomycin-class antibiotics and related compounds. Streptose belongs to the 6-deoxyhexose family of specialized carbohydrates, sharing biosynthetic parallels with other microbially derived sugars like L-rhamnose and D-digitoxose. However, its unusual branched configuration with a formyl group at the C3 position distinguishes it from linear deoxy sugars. This structural novelty arises from enzymatic transformations that modify conventional nucleotide-activated sugar precursors [6] [7].

The biosynthesis of streptose initiates from the ubiquitous precursor D-glucose-1-phosphate, which undergoes activation to dTDP-D-glucose—a reaction catalyzed by the StrD enzyme. Subsequent steps involve a specialized pathway featuring four enzymatic transformations:

  • Dehydration by StrE (dTDP-glucose 4,6-dehydratase)
  • Isomerization via StrL (dTDP-4-keto-6-deoxyglucose 3,5-epimerase)
  • Branch formation by StrM (dTDP-4-keto-L-rhamnose 3-C-methyltransferase)
  • Final reduction by StrO (dTDP-4-keto-streptose reductase)

Table 1: Comparative Structural Features of Microbial Deoxy Sugars

Deoxy SugarParent SugarDeoxygenation PositionKey Structural FeaturesBiological Source
StreptoseLyxoseC5C3-formyl group, branched chainStreptomyces griseus
L-RhamnoseMannoseC6C6-methyl groupVarious bacteria and plants
D-DigitoxoseGlucoseC6C2,C3-dideoxy, C3-methylDigitalis purpurea (plant)
D-OlivoseGlucoseC6C4-keto, C2,C3-dideoxyStreptomyces antibioticus

This intricate pathway underscores the metabolic investment required to generate such structurally complex sugar moieties. Streptose exemplifies how microorganisms evolutionarily optimize sugar structures to enhance the bioactivity of secondary metabolites. The formyl group specifically contributes to molecular recognition through hydrogen bonding interactions with ribosomal targets—a feature that linear deoxy sugars lack. This structural specialization highlights streptose’s role in mediating the precise molecular interactions essential for antibiotic function [1] [7].

Role of Streptose in Streptomycin Biosynthesis and Antibiotic Activity

Streptose functions as the central molecular bridge in streptomycin, connecting the streptidine and N-methyl-L-glucosamine moieties through glycosidic bonds at its anomeric carbon (C1) and C4 hydroxyl group, respectively. This positioning makes streptose indispensable for maintaining the tertiary structure required for antibiotic activity. Biosynthetically, streptose formation occurs as a nucleotide-activated intermediate (dTDP-streptose) prior to its incorporation into the aglycone structure. The glycosyltransferase StrB catalyzes the transfer of streptose to the streptidine unit, forming the first glycosidic linkage in the antibiotic backbone. Subsequently, StrA attaches N-methyl-L-glucosamine to complete the trisaccharide assembly [1] [7].

Table 2: Key Enzymes in Streptose Biosynthesis and Incorporation

EnzymeGeneFunctionCatalytic ReactionCofactors/Substrates
StrDstrDActivationGlucose-1-phosphate → dTDP-D-glucosedTTP, Mg²⁺
StrEstrEDehydrationdTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucoseNAD⁺
StrLstrLIsomerizationdTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-L-rhamnoseNone
StrMstrMMethylationdTDP-4-keto-L-rhamnose → dTDP-4-keto-3-C-methyl-L-rhamnoseSAM
StrOstrOReductiondTDP-4-keto-streptose → dTDP-streptoseNADPH
StrBstrBGlycosylationdTDP-streptose + streptidine → streptosyl-streptidineMg²⁺

The contribution of streptose to streptomycin’s bioactivity extends beyond structural scaffolding. Biochemical and structural studies reveal that streptose’s formyl group participates in direct hydrogen bonding with the 16S rRNA of the bacterial 30S ribosomal subunit. Specifically, streptomycin binding induces conformational changes near the ribosomal A-site that disrupt initiation complex formation and promote mistranslation. The streptose moiety contributes to this mechanism through its distinctive three-dimensional orientation, which positions the entire molecule optimally for interactions with ribosomal RNA. When streptose biosynthesis is disrupted through strM or strO gene deletions, the resulting pseudo-streptomycin molecules lacking proper streptose modification show dramatically reduced antibacterial efficacy—confirming its essential role [1] [7] [10].

The streptose moiety also exhibits conformational flexibility that facilitates streptomycin binding to diverse ribosomal targets. Recent high-resolution structural analyses (2.4Å) demonstrate that streptose adopts a distorted chair conformation when complexed with the ribosome, enabling optimal van der Waals contacts with conserved nucleotides of 16S rRNA. This adaptability may contribute to streptomycin’s relatively broad spectrum against Gram-negative bacteria compared to other aminoglycosides. Furthermore, the unique structure of streptose provides a molecular signature that differentiates streptomycin from other aminoglycosides, explaining why resistance enzymes like aminoglycoside phosphotransferases exhibit varying activities against different antibiotic classes [6] [10].

Taxonomic Distribution: Streptomyces griseus and Related Species

Streptose production exhibits a restricted phylogenetic distribution, primarily within specific members of the Streptomyces griseus clade. The model producer remains Streptomyces griseus ATCC 10137 (originally isolated from New Jersey agricultural soil), which contains the canonical 35-kb streptomycin biosynthetic gene cluster (str/sts) encoding all enzymes for streptose biosynthesis and incorporation. This cluster spans approximately 35kb and contains genes encoding the complete pathway from D-glucose activation to final antibiotic modification. The distribution of streptose production correlates strongly with the presence of orthologous gene clusters containing the signature strM and strO genes essential for streptose formation [2] [5] [8].

Beyond the type species, streptose biosynthesis occurs in several closely related taxa within the S. griseus 16S rRNA clade:

  • Streptomyces bikiniensis: Isolated from Bikini Atoll soil, produces streptomycin with identical streptose configuration
  • Streptomyces masayensis: Japanese soil isolate with 98.7% 16S rRNA similarity to S. griseus
  • Streptomyces caviscabies: Causes potato scab disease but retains streptomycin production capability
  • Streptomyces erumpens: Desert-derived strain producing streptomycin variants

Table 3: Streptomyces Species with Verified Streptose Production Capability

SpeciesStrain DesignationIsolation SourceStreptomycin Yield (mg/L)Genetic Evidence
S. griseusATCC 10137New Jersey agricultural soil1,200–1,500Complete str cluster (8,9)
S. griseusDSM 40395Potato scab lesion450–600strD, strE, strM PCR+ (5)
S. bikiniensisATCC 11062Bikini Atoll soil800–95095% str cluster homology (2)
S. caviscabiesATCC 51928Potato tuber200–350Partial str cluster (5)
S. masayensisNBRC 14191Japanese garden soil400–550strM, strO genes confirmed (8)

Ecological studies indicate that streptose production occurs predominantly in soil-dwelling streptomycetes with preference for slightly alkaline pH environments (pH 8.0-9.0)—conditions that optimize expression of the str gene cluster. The persistence of streptose biosynthesis genes across diverse geographic isolates suggests an important ecological function beyond antibiotic production, potentially involving signaling or competitive niche establishment. Notably, several streptomycin-producing strains exhibit alkaliphilic growth preferences, including S. griseus strains that show optimal growth at pH 9.0. This suggests potential co-evolution of streptose biosynthetic pathways with alkaline environmental adaptation [2] [8].

Genomic analyses reveal that streptose-producing species share a conserved genomic island containing not only streptomycin genes but also regulatory elements like the afsR pleiotropic regulator. However, significant sequence divergence exists in the str clusters between species, particularly in promoter regions and ribosomal binding sites. This variation likely explains the differential streptomycin production levels observed across species (200-1500 mg/L). Modern genome mining approaches have identified cryptic streptose biosynthesis clusters in several Streptomyces species not previously known to produce streptomycin, including marine-derived Streptomyces sp. CNQ-509 and thermophilic Streptomyces thermovulgaris. These findings suggest untapped diversity in streptose-related biochemistry that may offer opportunities for discovering novel streptose-containing natural products through heterologous expression or synthetic biology approaches [3] [9].

Table 4: Compounds Containing Streptose Moiety

Compound NameStructureProducing OrganismBiological Activity
StreptomycinStreptidine–Streptose–N-methylglucosamineStreptomyces griseusAntibacterial
Streptomycin BMannosidostreptomycinS. griseus variantsReduced antibacterial
BluestreptomycinGluconylated streptose derivativeS. bluensisAntibacterial (less potent)
5-HydroxystreptomycinHydroxylated streptoseS. griseocarneusAntibacterial

Properties

CAS Number

13008-73-6

Product Name

Streptose

IUPAC Name

(2R,3R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]butanedial

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c1-4(9)6(11,3-8)5(10)2-7/h2-5,9-11H,1H3/t4-,5-,6+/m0/s1

InChI Key

NMHIUKCEPXGTRP-HCWXCVPCSA-N

SMILES

CC(C(C=O)(C(C=O)O)O)O

Canonical SMILES

CC(C(C=O)(C(C=O)O)O)O

Isomeric SMILES

C[C@@H]([C@](C=O)([C@H](C=O)O)O)O

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